4-Cyano-3-(methylthio)benzoic acid
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Overview
Description
4-Cyano-3-(methylthio)benzoic acid is an organic compound with the molecular formula C9H7NO2S. It is a derivative of benzoic acid, featuring a cyano group (-CN) at the 4-position and a methylthio group (-SCH3) at the 3-position on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-(methylthio)benzoic acid typically involves the introduction of the cyano and methylthio groups onto a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable precursor, such as 4-chlorobenzoic acid, undergoes substitution with a thiol reagent to introduce the methylthio group. This is followed by a cyanation reaction to introduce the cyano group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance reaction rates and yields. The choice of solvents, temperature, and pressure conditions are also optimized to ensure cost-effectiveness and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-(methylthio)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyano-3-(methylthio)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-3-(methylthio)benzoic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the methylthio group can engage in hydrophobic interactions and sulfur-based chemistry. These interactions can modulate the activity of enzymes and receptors, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzoic acid: Lacks the methylthio group, making it less hydrophobic.
3-Methylthio-benzoic acid: Lacks the cyano group, affecting its reactivity and interaction with biological targets.
4-Methylthio-benzoic acid: Similar structure but without the cyano group, leading to different chemical properties.
Uniqueness
4-Cyano-3-(methylthio)benzoic acid is unique due to the presence of both the cyano and methylthio groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C9H7NO2S |
---|---|
Molecular Weight |
193.22 g/mol |
IUPAC Name |
4-cyano-3-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C9H7NO2S/c1-13-8-4-6(9(11)12)2-3-7(8)5-10/h2-4H,1H3,(H,11,12) |
InChI Key |
JYWUEFVZWVXAOD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C(=O)O)C#N |
Origin of Product |
United States |
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